molecular formula C8H13BClNO2 B2621181 3-(2-Aminoethyl)phenylboronic acid hydrochloride CAS No. 1257437-15-2

3-(2-Aminoethyl)phenylboronic acid hydrochloride

Cat. No. B2621181
CAS RN: 1257437-15-2
M. Wt: 201.46
InChI Key: ZABSCKWGZGNKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)phenylboronic acid hydrochloride is a chemical compound with the molecular formula C8H12BNO2.ClH . It has a molecular weight of 201.46 and is typically available in powder form . The compound is stored at room temperature .


Molecular Structure Analysis

The InChI code for 3-(2-Aminoethyl)phenylboronic acid hydrochloride is 1S/C8H12BNO2.ClH/c10-5-4-7-2-1-3-8(6-7)9(11)12;/h1-3,6,11-12H,4-5,10H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While the specific chemical reactions involving 3-(2-Aminoethyl)phenylboronic acid hydrochloride are not mentioned in the search results, boronic acid derivatives are known to be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds by reacting with aryl or vinyl halides .


Physical And Chemical Properties Analysis

3-(2-Aminoethyl)phenylboronic acid hydrochloride is a solid compound . It is typically stored at room temperature .

Scientific Research Applications

Treatment of Periodontitis

Phenylboronic acid pinacol ester, a compound related to 3-(2-Aminoethyl)phenylboronic acid hydrochloride, has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . This system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). The drug delivery system encapsulates curcumin (CUR) to form curcumin-loaded nanoparticles (HA@CUR NPs), which can be rapidly released in a ROS environment to reach the concentration required for treatment .

Anti-Markovnikov Hydromethylation of Alkenes

Protodeboronation of pinacol boronic esters, a process related to 3-(2-Aminoethyl)phenylboronic acid hydrochloride, has been used in the formal anti-Markovnikov hydromethylation of alkenes . This process allows for the conversion of alkenes to alkanes using a hydroboration-deboronation strategy .

Diagnostic and Therapeutic Applications

Phenylboronic acids, a class of compounds that includes 3-(2-Aminoethyl)phenylboronic acid hydrochloride, have been used in various diagnostic and therapeutic applications . However, the specific applications of 3-(2-Aminoethyl)phenylboronic acid hydrochloride in this context are not detailed in the available resources.

4. High Affinity Binding to Adenosine and Catechol Phenylboronic acid-functionalized particles have shown a high binding affinity with dissociation constants of 2.0 × 10 –4 M and 9.8 × 10 –5 M to adenosine and catechol, respectively . This suggests potential applications in the detection and quantification of these compounds.

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-(2-aminoethyl)phenyl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2.ClH/c10-5-4-7-2-1-3-8(6-7)9(11)12;/h1-3,6,11-12H,4-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABSCKWGZGNKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCN)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)phenylboronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.